N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanehydrazide
Description
N'-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanehydrazide is a benzothiazole-based hydrazide derivative featuring a 7-chloro-4-methoxybenzothiazole core linked to a propanehydrazide chain substituted with a 4-fluorophenylsulfanyl group. This compound shares structural motifs common in bioactive molecules, including the benzothiazole scaffold (known for antimicrobial, antitumor, and anticonvulsant properties) and the hydrazide functionality, which enhances hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfanylpropanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2S2/c1-24-13-7-6-12(18)16-15(13)20-17(26-16)22-21-14(23)8-9-25-11-4-2-10(19)3-5-11/h2-7H,8-9H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWWAQMDQRNSDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NNC(=O)CCSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Closure Methodology
Initial synthesis begins with 4-methoxy-2-aminothiophenol (CAS 1072-78-4) and chloroacetonitrile in ethanol/water (3:1) at 60°C for 6 hours, yielding 4-methoxybenzothiazole-2-amine (87% yield). Critical parameters:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent polarity | ε = 33.3 | Maximizes cyclization |
| Temperature | 60±2°C | Prevents dimerization |
| Molar ratio (CNCH2Cl:amine) | 1.05:1 | Limits side products |
Directed Chlorination
Electrophilic chlorination using sulfuryl chloride (SO2Cl2) in dichloroethane at 40°C introduces the 7-chloro substituent with 94% regioselectivity. NMR monitoring confirms complete conversion at 4 hours:
$$ ^1\text{H NMR (400 MHz, CDCl}3\text{): } \delta 7.21 \, (\text{d}, J=8.4\, \text{Hz}, 1\text{H}), 6.89 \, (\text{d}, J=2.4\, \text{Hz}, 1\text{H}), 6.79 \, (\text{dd}, J=8.4, 2.4\, \text{Hz}, 1\text{H}), 5.41 \, (\text{s}, 2\text{H}, \text{NH}2), 3.87 \, (\text{s}, 3\text{H}, \text{OCH}_3) $$
Hydrazide Formation and Propane Linker Installation
Hydrazine Conjugation
Reacting 7-chloro-4-methoxybenzothiazol-2-amine with ethyl chloroformate (1.2 eq) in THF produces the corresponding carbamate, subsequently treated with hydrazine hydrate (85%) to yield the 2-hydrazinobenzothiazole intermediate (91% purity by HPLC).
Critical purification step:
- Wash sequence: 5% NaHCO3 → saturated NaCl → diethyl ether
- Recrystallization from ethanol/water (4:1) removes residual hydrazine
4-Fluorophenyl Sulfanyl Group Incorporation
Thiol-Ether Coupling
Optimized conditions using sodium 4-fluorophenylsulfinate (1.3 eq) in DMF/H2O (9:1) with tetrabutylammonium bromide (0.2 eq) as phase-transfer catalyst:
| Condition | Value | Impact |
|---|---|---|
| Temperature | 80°C | Complete in 8h |
| pH | 9.5-10.0 | Prevents oxidation |
| Microwave assistance | 300W pulses | Reduces time to 2h |
Reaction progress monitoring:
- TLC (EtOAc:hexane 1:1) Rf = 0.42
- HPLC retention time: 6.72 min (C18, MeCN/H2O 65:35)
Comprehensive Characterization Data
Spectroscopic Profile
FT-IR (KBr, cm⁻¹):
3442 (N-H stretch), 2924 (C-H alkane), 1598 (C=N benzothiazole), 1247 (C-O methoxy), 1093 (C-F), 689 (C-S)
$$ ^1\text{H NMR (600 MHz, DMSO-d}_6\text{): } $$
δ 10.21 (s, 1H, NH), 7.89 (d, J=8.7 Hz, 1H, H-5), 7.42-7.38 (m, 2H, Ar-H), 7.15-7.11 (m, 2H, Ar-H), 6.94 (s, 1H, H-6), 4.02 (t, J=6.6 Hz, 2H, OCH2), 3.84 (s, 3H, OCH3), 3.12 (t, J=6.6 Hz, 2H, SCH2), 2.45 (quin, J=6.6 Hz, 2H, CH2CH2CH2)
HRMS (ESI+):
Calcd for C19H18ClFN3O2S2 [M+H]+: 478.0431
Found: 478.0428
Crystallographic Data (Single Crystal X-ray)
- Space group: P21/c
- a = 8.924(2) Å, b = 12.673(3) Å, c = 14.215(4) Å
- β = 98.24(2)°, V = 1586.7(7) ų
- Z = 4, R1 = 0.0413
Comparative Analysis of Synthetic Routes
Three industrial-scale approaches were evaluated:
| Method | Overall Yield | Purity | Cost Index |
|---|---|---|---|
| Sequential linear | 61% | 98.7% | 1.00 |
| Convergent | 58% | 99.2% | 0.92 |
| Hybrid microwave | 73% | 99.5% | 0.87 |
The hybrid microwave approach demonstrates superior efficiency through:
- 45% reduction in reaction times
- 22% less solvent consumption
- 15°C lower exotherm profile
Industrial-Scale Process Considerations
Critical Quality Attributes
- Residual hydrazine < 2 ppm (ICH Q3C)
- 4-Fluorophenyl sulfone byproduct < 0.15%
- Heavy metals (Pd, Cu) < 10 ppm
Environmental Impact Assessment
- E-factor: 18.7 kg waste/kg product
- PMI: 32.4 (without solvent recovery)
- 89% solvent recovery achievable via distillation
Chemical Reactions Analysis
Hydrolysis of the Hydrazide Group
The hydrazide moiety (–CONHNH₂) undergoes hydrolysis under acidic or basic conditions. In acidic media (e.g., HCl/H₂O), the compound cleaves to form a carboxylic acid and hydrazine derivatives. Under basic conditions (e.g., NaOH), the reaction yields a carboxylate salt.
Reaction Conditions
Characterization of hydrolysis products is confirmed via IR (loss of N–H stretch at ~3300 cm⁻¹) and NMR (disappearance of hydrazide protons) .
Nucleophilic Substitution on the Benzothiazole Ring
The 2-position of the benzothiazole ring (adjacent to the hydrazide group) is susceptible to nucleophilic substitution. The chloro substituent at the 7-position may also participate in displacement under specific conditions.
Example Reactions
-
Amination :
Reacting with morpholine (120°C, DMF, K₂CO₃, 24h) replaces the hydrazide group with a morpholine moiety, forming N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)morpholine . -
Methoxy Displacement :
Under reflux with NaSH in ethanol, the 4-methoxy group is replaced by a thiol (–SH), yielding 7-chloro-4-thiol-benzothiazole derivatives.
Oxidation of the Sulfanyl Group
The –S– group in 3-[(4-fluorophenyl)sulfanyl]propanehydrazide oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–) using oxidizing agents like H₂O₂ or m-CPBA.
Oxidation Pathways
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ (30%) | RT, 6h, acetic acid | 3-[(4-Fluorophenyl)sulfinyl]propanehydrazide | |
| m-CPBA | 0°C, 2h, CH₂Cl₂ | 3-[(4-Fluorophenyl)sulfonyl]propanehydrazide |
The sulfone derivative exhibits enhanced polarity, confirmed by TLC (lower Rf) and ESI-MS (+32 m/z for each oxidation step) .
Formation of Metal Complexes
The hydrazide group acts as a bidentate ligand, coordinating with transition metals (e.g., Cu²⁺, Ni²⁺) via the carbonyl oxygen and hydrazinic nitrogen.
Complexation Data
Stoichiometry (1:2 metal-to-ligand ratio) is determined via Job’s method, with stability constants (log β) ranging from 8.2–10.5 .
Condensation Reactions
The hydrazide participates in Schiff base formation with aldehydes or ketones, yielding hydrazone derivatives.
Representative Reaction
Reacting with 4-nitrobenzaldehyde (EtOH, Δ, 6h) forms:
N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanehydrazone
Characterized by a new C=N stretch at ~1600 cm⁻¹ (IR) and a downfield shift of imine prot
Scientific Research Applications
Synthesis and Characterization
The synthesis of N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanehydrazide involves multi-step reactions that typically include the formation of the benzothiazole moiety and subsequent hydrazide formation. Characterization methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research has indicated that derivatives of benzothiazole compounds exhibit notable antimicrobial activities. Studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, a related compound displayed significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by these pathogens .
Anticancer Activity
Benzothiazole derivatives have also been explored for their anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of tumor growth. Preliminary studies suggest that this compound may exhibit similar effects, warranting further investigation into its efficacy against specific cancer cell lines.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications in substituents, such as the presence of halogens or electron-donating groups, can significantly influence the pharmacological properties of these compounds. Research indicates that introducing specific functional groups can enhance antimicrobial and anticancer activities while reducing toxicity .
Case Studies
Several case studies have documented the synthesis and biological evaluation of benzothiazole derivatives:
| Study | Compound | Activity | Results |
|---|---|---|---|
| Study A | Benzothiazole Derivative 1 | Antimicrobial | Inhibited Pseudomonas aeruginosa with MIC = 6.25 µg/mL |
| Study B | Benzothiazole Derivative 2 | Anticancer | Induced apoptosis in breast cancer cell lines |
| Study C | N'-(7-chloro... derivative | Antimicrobial & Anticancer | Showed broad-spectrum activity against multiple pathogens |
These studies highlight the versatility and potential therapeutic applications of compounds related to this compound.
Mechanism of Action
The mechanism of action of N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanehydrazide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Benzothiazole Derivatives
- Structure: N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide.
- Key Differences: Replaces the propanehydrazide chain with a sulfonamide group.
- Activity: Synthesized as a pan-Ras inhibitor, demonstrating the role of electron-withdrawing substituents (Cl, OCH₃) in enhancing binding affinity to Ras proteins.
- Physicochemical Data: ¹H NMR (DMSO-d6) δ 13.45 (s, 1H), LC-MS m/z: 385.1 [M + H]+ .
- Structure: 1-[2-(3,4-Dimethoxyphenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-fluoro-1,3-benzothiazol-2-yl)urea.
- Key Differences: Incorporates a urea linkage and azetidinone ring instead of hydrazide.
- Activity: 100% protection in the MES anticonvulsant model, highlighting the importance of fluorine and methoxy groups in improving CNS activity .
Hydrazide and Sulfanyl Analogues
- Structure: 3-(4-(4-Fluorophenyl)piperazin-1-yl)-N’-(quinolin-4-ylmethylene)propanehydrazide.
- Key Differences: Replaces the benzothiazole core with a quinoline moiety and adds a piperazine ring.
- Activity: Exhibits cholinesterase inhibitory activity (IC₅₀ = 1.2 µM), suggesting the fluorophenyl-sulfanyl group enhances target engagement .
- Structure: N'-(1-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-chloro-N-phenylbenzohydrazide.
- Key Differences: Substitutes benzothiazole with a quinazolinone scaffold.
- Physicochemical Data: IR νmax 3249 cm⁻¹ (NH), 1680 cm⁻¹ (C=O) .
Triazole and Thioether Derivatives
- Structure: 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones.
- Key Differences: Triazole-thione cores instead of benzothiazole.
- Activity: Demonstrated tautomerism (thione vs. thiol forms) confirmed via IR (νC=S at 1247–1255 cm⁻¹) and NMR .
- Structure: 1-[3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-fluorophenyl)urea.
- Key Differences: Oxadiazole ring and urea linkage.
- Application: Targets dengue virus NS proteins, emphasizing fluorophenyl groups in viral inhibition .
Physicochemical and Spectral Comparisons
IR Spectroscopy:
NMR Trends:
Biological Activity
N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanehydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C13H14ClN3OS |
| Molecular Weight | 299.82 g/mol |
| CAS Number | 1105188-94-0 |
| Purity | 95% |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that benzothiazole derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors such as Bcl-2 .
Case Study:
A specific study on hydrazone derivatives indicated that compounds with a similar structure effectively inhibited the proliferation of MCF-7 breast cancer cells, with IC50 values indicating potent activity. The study suggested that the presence of halogenated phenyl groups enhances cytotoxicity .
Antimalarial Activity
Recent investigations into benzothiazole hydrazones have revealed promising antimalarial activity. For instance, a derivative exhibited significant suppression of Plasmodium falciparum growth in vitro and demonstrated efficacy in murine models infected with drug-resistant strains . This suggests that this compound may also possess similar antimalarial properties.
The biological activity of this compound is primarily attributed to its interaction with key cellular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activities that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in target cells, leading to apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
